molecular formula C21H16N2O2S B2829729 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide CAS No. 518007-99-3

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide

Cat. No.: B2829729
CAS No.: 518007-99-3
M. Wt: 360.43
InChI Key: BZBDLLZIWAJFTG-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide is a heterocyclic acetamide derivative characterized by a benzo[d]oxazole core linked to a phenyl group via a thioacetamide bridge. Its synthesis typically involves coupling 2-(phenylthio)acetyl chloride with aniline derivatives bearing the benzo[d]oxazole substituent, as outlined in studies on N-(aryl)-2-(phenylthio)acetamides . Key structural features include the electron-rich oxazole ring and the sulfur-containing thioether group, which may influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c24-20(14-26-17-9-2-1-3-10-17)22-16-8-6-7-15(13-16)21-23-18-11-4-5-12-19(18)25-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBDLLZIWAJFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(phenylthio)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a phenylthioacetamide group. Its molecular formula is C17H15N2OSC_{17}H_{15}N_{2}OS, indicating a complex structure that contributes to its unique electronic properties and biological interactions.

Biological Activity

Research has indicated that compounds containing the benzo[d]oxazole moiety may exhibit various pharmacological effects, including:

  • Anticancer Activity : In vitro studies have shown that derivatives of benzo[d]oxazole can reduce cell viability in various cancer cell lines. For instance, compounds similar to this compound were tested against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer), demonstrating significant antiproliferative effects .
  • Neuroprotective Effects : Compounds with similar structures have been shown to protect neuronal cells from apoptosis induced by beta-amyloid peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's. These compounds modulate key signaling pathways, including the Akt/GSK-3β/NF-κB pathway, which is crucial for neuronal survival .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Apoptotic Pathways : Studies indicate that this compound can inhibit the expression of pro-apoptotic factors such as Bax while promoting anti-apoptotic factors like Bcl-2, thereby enhancing cell survival .
  • Modulation of Inflammatory Responses : The compound may also exhibit anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS) and other inflammatory mediators .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]oxazole Ring : This can be achieved through cyclization reactions involving o-aminophenol and appropriate carboxylic acid derivatives under acidic conditions.
  • Coupling Reactions : The benzo[d]oxazole derivative is then coupled with a phenyl ring using methods such as Suzuki or Heck coupling reactions.
  • Introduction of the Phenylthioacetamide Group : This final step involves attaching the phenylthio group through acetamide formation reactions.

Case Studies and Research Findings

A summary of relevant studies highlighting the biological activity of compounds related to this compound is presented below:

StudyFindings
Study 1Demonstrated significant reduction in cell viability in HeLa cells at concentrations as low as 5 μg/mL .
Study 2Showed neuroprotective effects in PC12 cells against Aβ25-35-induced toxicity, reducing apoptosis markers .
Study 3Investigated anti-inflammatory properties, revealing decreased expression of iNOS and other inflammatory cytokines.

Comparison with Similar Compounds

Neuroprotective Analogs (5j and 5k)

Compounds 5j and 5k () share the benzo[d]oxazole-thioacetamide scaffold but incorporate 1,3,4-thiadiazole rings and trifluoromethylphenyl substituents. Key differences include:

  • 5j : 2-(Trifluoromethyl)phenyl substitution; m.p. = 188–190°C, yield = 56%.
  • 5k : 3-(Trifluoromethyl)phenyl substitution; m.p. = 252–253°C, yield = 57%.

The higher melting point of 5k suggests increased crystallinity, possibly from para-substitution effects .

Antipsychotic Piperazine Derivatives

highlights N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-[4-(aryl)piperazin-1-yl]acetamides , where the thioacetamide is replaced with a piperazine linker. These compounds demonstrate antipsychotic activity via serotonin receptor modulation, indicating that replacing sulfur with nitrogen-based groups shifts biological targets from neuroprotection to CNS regulation .

Heterocycle Replacement: Benzo[d]thiazole vs. Benzo[d]oxazole

CK1 Inhibitors (Compound 20)

Compound 20 () replaces benzo[d]oxazole with benzo[d]thiazole and introduces a 4-methoxybenzyl-pyrimidinone moiety. This modification enhances kinase (CK1) inhibition, attributed to the thiazole’s stronger electron-withdrawing effects and the pyrimidinone’s hydrogen-bonding capacity. The trifluoromethyl group further improves target affinity .

Anti-inflammatory and Analgesic Derivatives

describes 2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g), which exhibit anti-inflammatory and analgesic activities. The indolinone substituent and hydrazide linkage contrast with the target compound’s phenylthio group, underscoring how terminal functional groups dictate therapeutic profiles .

Substituent Effects on Bioactivity

Trifluoromethyl vs. Phenylthio Groups

The trifluoromethyl group in 5j/5k () improves lipophilicity and metabolic resistance compared to the phenylthio group in the target compound. This substitution correlates with enhanced neuroprotective efficacy in vitro .

Arylpiperazine vs. Thioether Linkages

In , arylpiperazine derivatives show antipsychotic activity, whereas the thioether in the target compound may favor different receptor interactions. This highlights the critical role of the linker region in determining pharmacological outcomes .

Physicochemical and Spectroscopic Comparisons

Melting Points and Yields

Compound m.p. (°C) Yield (%) Reference
Target Compound N/A ~24–42*
5j 188–190 56
5k 252–253 57
ST57 (Piperazine derivative) N/A 61

*Based on synthesis of analogous N-(aryl)-2-(phenylthio)acetamides .

Spectroscopic Signatures

  • 1H-NMR : The target compound’s benzo[d]oxazole protons resonate at δ ~7.3–8.2 ppm, similar to intermediates in (δ 7.31–7.96 ppm) .
  • 13C-NMR : The thioacetamide carbonyl appears at δ ~166–168 ppm, consistent with analogs in (δ 166.35) .

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